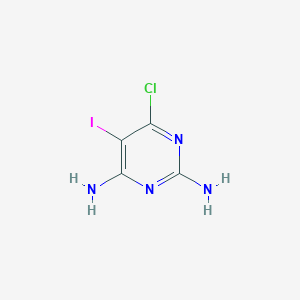

6-Chloro-5-iodopyrimidine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-5-iodopyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C4H4ClIN4 and its molecular weight is 270.46 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Antimicrobial Activity

- Compounds related to pyrimidines have demonstrated significant antimicrobial properties. Studies indicate that 6-Chloro-5-iodopyrimidine-2,4-diamine exhibits activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) values for related compounds suggest robust efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 6-Chloro-5-iodopyrimidine | S. aureus | 0.15 |

| 6-Chloro-5-iodopyrimidine | E. coli | 0.20 |

-

Enzyme Inhibition

- The compound has been investigated for its ability to inhibit key enzymes involved in various biological pathways.

- Notably, it has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical in the synthesis of nucleotides, making it a candidate for anti-cancer drug development.

-

Photopharmacology

- Recent studies have explored the incorporation of light-sensitive groups into pyrimidine derivatives, including this compound.

- This approach allows for the regulation of biological activity through light exposure, enhancing drug delivery and efficacy in targeted therapies.

Case Studies and Research Findings

-

Antibacterial Studies

- A study published in the Journal of Medicinal Chemistry highlighted that derivatives of pyrimidines, including 6-Chloro-5-iodopyrimidine, exhibited significant antibacterial effects with low toxicity profiles.

-

Pharmacokinetic Properties

- Research indicates favorable absorption and clearance rates for this compound, making it a suitable candidate for further development in therapeutic applications.

-

Toxicity Assessments

- Toxicological evaluations have shown that compounds similar to 6-Chloro-5-iodopyrimidine demonstrate minimal acute toxicity in animal models at therapeutic doses.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The iodine atom at C5 serves as an excellent leaving group for palladium-catalyzed coupling reactions. This allows the introduction of aryl or heteroaryl groups via Suzuki-Miyaura couplings:

-

General Reaction :

C4H5ClIN4+Ar-B(OH)2Pd catalyst, baseC4H5ClN4-Ar+Byproducts -

Conditions :

Typical catalysts include Pd(PPh₃)₄ or PdCl₂(dppf), with bases like K₂CO₃ in mixed solvents (e.g., ethanol/toluene/water) at 70–120°C . -

Example :

Coupling with 4-methoxycarbonylphenylboronic acid yields 5-aryl-substituted pyrimidine derivatives in 52–78% yields .

Table 1: Representative Suzuki Coupling Outcomes

| Boronic Acid Substituent | Yield (%) | Catalyst Used |

|---|---|---|

| Phenyl | 75 | Pd(PPh₃)₄ |

| 4-Fluorophenyl | 68 | PdCl₂(dppf) |

| 4-Methoxycarbonylphenyl | 78 | Pd(PPh₃)₄ |

Nucleophilic Aromatic Substitution (SNAr)

The chlorine at C6 undergoes substitution with nucleophiles such as amines or alkoxides:

-

General Reaction :

C4H5ClIN4+NH2RBaseC4H5IN4-NR+HCl -

Conditions :

Reactions proceed in polar aprotic solvents (e.g., DMF, DMSO) with bases like K₂CO₃ at 80–100°C . -

Example :

Substitution with morpholine produces 4-(6-amino-5-iodopyrimidin-4-yl)morpholine, a precursor for kinase inhibitors.

Iodine-Mediated Transformations

The iodine atom participates in Ullmann-type couplings and Sandmeyer reactions :

-

Ullmann Reaction :

Forms biaryl ethers or amines using copper catalysts. -

Sandmeyer Reaction :

Converts iodine to cyano or azide groups under radical conditions .

Functionalization of Amino Groups

The amino groups at C2 and C4 can be acylated or alkylated:

-

Acylation :

C4H5ClIN4+RCOCl→C4H5ClIN4-COR

Acetic anhydride or acetyl chloride in pyridine yields N-acetyl derivatives. -

Alkylation :

Alkyl halides in the presence of NaH produce N-alkylated analogs for SAR studies .

Reductive Dehalogenation

Catalytic hydrogenation removes iodine or chlorine:

-

Conditions :

H₂ gas (1–3 atm) with Pd/C or Raney Ni in ethanol/water at 25–50°C. -

Application :

Generates dehalogenated intermediates for further functionalization.

Oxidation and Cyclization Reactions

-

Oxidation :

The amino groups can be oxidized to nitro or imino functionalities using mCPBA or KMnO₄. -

Cyclization :

Heating with α,β-unsaturated carbonyl compounds forms fused pyrimidine heterocycles .

Mechanistic Insights

Propiedades

Fórmula molecular |

C4H4ClIN4 |

|---|---|

Peso molecular |

270.46 g/mol |

Nombre IUPAC |

6-chloro-5-iodopyrimidine-2,4-diamine |

InChI |

InChI=1S/C4H4ClIN4/c5-2-1(6)3(7)10-4(8)9-2/h(H4,7,8,9,10) |

Clave InChI |

VZRALRMMZLBRMF-UHFFFAOYSA-N |

SMILES canónico |

C1(=C(N=C(N=C1Cl)N)N)I |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.